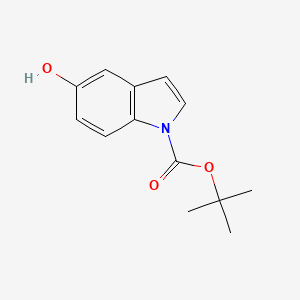

N-Boc-5-Hydroxyindole

Description

Significance of the 5-Hydroxyindole (B134679) Scaffold in Chemical Biology and Medicinal Chemistry

The 5-hydroxyindole scaffold is a privileged structural motif found in numerous biologically active natural products and pharmaceutical agents. researchgate.netontosight.ai This core is a fundamental component of the neurotransmitter serotonin (B10506), which plays a crucial role in regulating mood, appetite, and sleep. researchgate.netmdpi.com The presence of the 5-hydroxy group allows for various chemical modifications, enabling the development of compounds that can interact with specific biological targets. nih.gov

Derivatives of 5-hydroxyindole have been investigated for a range of therapeutic applications. For instance, they have been explored as novel inhibitors for enzymes like 5-lipoxygenase (5-LO) and as inverse agonists for the histamine (B1213489) H3 receptor, with potential applications in treating obesity. researchgate.netacs.orgacs.org The indole (B1671886) nucleus itself is a common feature in molecules that inhibit tubulin polymerization, a key target in cancer therapy. nih.gov The versatility of the 5-hydroxyindole structure makes it a valuable starting point for the design and synthesis of new drug candidates. nih.govresearchgate.net

Role of the N-Boc Protecting Group in Indole Chemistry

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of indoles in organic synthesis. organic-chemistry.org Its primary function is to prevent unwanted side reactions at the indole nitrogen during various chemical transformations. The Boc group is generally stable under basic and mildly acidic conditions, allowing for selective reactions at other positions of the indole ring. organic-chemistry.orgtandfonline.com

Scope and Academic Relevance of N-Boc-5-Hydroxyindole Studies

The academic relevance of this compound stems from its utility as a key intermediate in the synthesis of complex, biologically active molecules. Researchers utilize this compound to construct derivatives with potential applications in drug discovery and as probes for studying biological processes. chembk.comchembk.com For example, it serves as a precursor for creating 3,4-disubstituted 5-hydroxyindoles through methods like the intramolecular Diels-Alder furan (B31954) (IMDAF) cycloaddition. nih.govpitt.eduacs.org

Furthermore, studies involving this compound contribute to the development of new synthetic methodologies. The synthesis of this compound itself, typically achieved by reacting 5-hydroxyindole with di-tert-butyl dicarbonate (B1257347) (Boc anhydride), is a fundamental transformation in organic chemistry. chembk.comchembk.com Research into its reactivity and applications helps to expand the toolbox of synthetic chemists, enabling the creation of novel molecular architectures.

| Property | Value |

| Molecular Formula | C13H15NO3 |

| Molecular Weight | 233.263 g/mol chemsrc.com |

| Appearance | Colorless or yellowish crystal chembk.comchembk.com |

| Solubility | Soluble in organic solvents like methanol (B129727), ethanol, and dichloromethane (B109758) chembk.comchembk.com |

| Boiling Point | 374.5 ± 34.0 °C at 760 mmHg chemsrc.com |

| Density | 1.2 ± 0.1 g/cm3 chemsrc.com |

| Flash Point | 180.3 ± 25.7 °C chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-hydroxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h4-8,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFYKCHJFIWCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626733 | |

| Record name | tert-Butyl 5-hydroxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434958-85-7 | |

| Record name | tert-Butyl 5-hydroxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of N Boc 5 Hydroxyindole

N-Boc Deprotection Chemistry

The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis due to its stability under a wide range of conditions and its susceptibility to cleavage under specific, controlled protocols. core.ac.uk The removal of the Boc group from N-Boc-5-hydroxyindole is a critical step in many synthetic routes, allowing for subsequent functionalization of the indole (B1671886) nitrogen.

The most prevalent method for N-Boc deprotection is treatment with acid. nih.gov The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free indole. mdpi.com

A variety of acids can be employed for this transformation, with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) being a standard choice. nih.gov Other common reagents include hydrochloric acid (HCl) in solvents such as dioxane, ethyl acetate, or methanol (B129727). nih.govmdpi.com The choice of acid and solvent can be tailored to the sensitivity of other functional groups within the molecule.

| Acid Reagent | Typical Solvent(s) | Typical Conditions |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temp |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, Ethyl Acetate | 0°C to Room Temp |

| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (THF) | Room Temp to Reflux |

| Sulfuric Acid (H₂SO₄) | tert-Butyl acetate | Room Temp |

A key advantage of the Boc group is its orthogonality with other common amine protecting groups. Orthogonality in this context means that one protecting group can be removed selectively in the presence of another. The Boc group is acid-labile, whereas other groups are stable to acid but cleaved under different conditions.

For instance, the Fmoc (9-fluorenylmethoxycarbonyl) group is base-labile, typically removed with piperidine (B6355638), and is stable to the acidic conditions used for Boc cleavage. nih.gov The Cbz (carboxybenzyl) group is removed by hydrogenolysis, a process to which the Boc group is stable. This orthogonality allows for complex, multi-step syntheses where different amino groups need to be deprotected at various stages. nih.govresearchgate.net In a synthesis involving this compound, a functional group elsewhere in the molecule could be protected with an Fmoc or Cbz group, and either could be selectively removed without affecting the N-Boc group, and vice versa.

| Protecting Group | Abbreviation | Cleavage Conditions | Stability to Boc Cleavage (Acid) |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) | N/A |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable |

| Carboxybenzyl | Cbz or Z | Hydrogenolysis (e.g., H₂, Pd/C) | Stable |

| Acetyl | Ac | Acid or Base Hydrolysis | Not Orthogonal |

N-Boc protected amines, including N-Boc indoles, can also be deprotected thermally. acs.org This method avoids the use of acidic reagents, which can be beneficial for substrates containing acid-sensitive functional groups. The reaction is typically carried out by heating the substrate at high temperatures, often in a suitable solvent or sometimes neat. researchgate.net The mechanism involves a concerted elimination process, yielding the free amine, carbon dioxide, and isobutylene. acsgcipr.org

Continuous flow reactors have been shown to be particularly effective for thermal N-Boc deprotection, allowing for precise temperature control and short residence times. acs.org Solvents such as trifluoroethanol (TFE) or even methanol can facilitate the reaction at temperatures around 150°C. acs.org It has been demonstrated that N-Boc groups on aromatic systems like indole are more labile to thermal deprotection than those on aliphatic amines, allowing for selective deprotection in molecules containing both types of protected amines. acs.org For example, N-Boc indole can be deprotected with excellent conversion at 150°C, while N-Boc alkyl amines show significantly less conversion under the same conditions. acs.org

Electrophilic Aromatic Substitution Reactions on the Indole Nucleus

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). nih.gov The regioselectivity of this reaction is dictated by the substituents on the ring. For this compound, the outcome of EAS is controlled by the combined directing effects of the N-Boc group and the 5-hydroxyl group.

The hydroxyl group at C-5 is a powerful activating, ortho, para-directing group due to its ability to donate electron density through resonance. This strongly favors substitution at the C-4 and C-6 positions. The N-Boc group is generally considered electron-withdrawing through resonance, which deactivates the pyrrole (B145914) ring slightly compared to an unprotected indole. However, it can also direct substitution to the C-4 and C-6 positions. The combined effect overwhelmingly directs incoming electrophiles to the C-4 and C-6 positions, which are ortho to the potent hydroxyl activating group.

Common EAS reactions applicable to this compound include halogenation and nitration.

Halogenation : Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom onto the benzene (B151609) portion of the indole nucleus, typically at the C-4 or C-6 position. Enzymatic halogenation has also been explored for substituted indoles. nih.gov

Nitration : Nitration can be achieved using various nitrating agents. While traditional methods often use strong acids that could cleave the Boc group, milder, non-acidic conditions have been developed. nih.govnih.gov For example, reaction with ammonium (B1175870) nitrate (B79036) and an anhydride (B1165640) can introduce a nitro group. nih.gov On substituted indoles, nitration typically occurs on the benzene ring, and for this compound, this would be expected at C-4 or C-6.

Transformations of the 5-Hydroxyl Group

The 5-hydroxyl group is a versatile handle for further synthetic modifications. Its conversion to other functional groups can alter the molecule's properties or provide a connection point for building more complex structures.

The phenolic hydroxyl group can be readily converted into ethers or esters, which can serve as alternative protecting groups or as linkages to other molecular fragments.

Williamson Ether Synthesis : This is a classic method for forming ethers. byjus.comwikipedia.org The hydroxyl group of this compound is first deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide. This nucleophilic phenoxide then displaces a halide from an alkyl halide in an SN2 reaction to form an ether. wikipedia.orgjk-sci.commasterorganicchemistry.com This method is effective for introducing small alkyl groups (e.g., methyl, ethyl, benzyl).

| Reaction Name | Reagents | Functional Group Formed | Key Features |

|---|---|---|---|

| Williamson Ether Synthesis | 1. Base (NaH, K₂CO₃) 2. Alkyl Halide (R-X) | Ether (O-R) | SN2 mechanism; best for primary alkyl halides. byjus.com |

| Mitsunobu Reaction | PPh₃, DEAD or DIAD, R-OH | Ether (O-R) | Mild conditions; proceeds with inversion of configuration for chiral alcohols. organic-chemistry.org |

| Esterification | Acyl Chloride or Anhydride, Base | Ester (O-C(=O)R) | Protects the hydroxyl group or links to another molecule. |

Mitsunobu Reaction : This reaction allows for the conversion of alcohols to various functional groups, including ethers and esters, under mild, neutral conditions. organic-chemistry.orgnih.gov The reaction involves treating the alcohol with triphenylphosphine (B44618) (PPh₃), an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a suitable nucleophile (e.g., another alcohol for ether formation or a carboxylic acid for ester formation). organic-chemistry.orgnih.gov The Mitsunobu reaction is particularly useful for synthesizing ethers from secondary alcohols as it proceeds with a predictable inversion of stereochemistry. organic-chemistry.org

These derivatization strategies significantly expand the synthetic utility of this compound, allowing it to be incorporated into a wide array of complex target molecules.

Role in Cross-Coupling Reactions

The indole scaffold is a ubiquitous motif in pharmaceuticals and natural products, and cross-coupling reactions provide a powerful tool for its functionalization. While the this compound molecule itself can be a versatile substrate, the hydroxyl group often requires conversion to a more reactive leaving group, such as a triflate or tosylate, to facilitate palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. This derivatization enhances the electrophilicity of the 5-position, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

In a related context, manganese-catalyzed cross-coupling reactions have been developed for the synthesis of γ-hydroxyindoles from indoles and allylic alcohols. rsc.org This redox-neutral process demonstrates the utility of transition metal catalysis in forming C-C bonds at positions proximal to the indole core under mild conditions. rsc.org While not a direct cross-coupling at the 5-position of this compound, it highlights the broader reactivity of the indole nucleus in such transformations.

Interactive Table: Representative Cross-Coupling Precursors from Hydroxyindoles

| Precursor Type | Activating Group | Potential Coupling Partners |

| Aryl Triflate | -OTf | Boronic acids (Suzuki), Alkenes (Heck), Alkynes (Sonogashira) |

| Aryl Tosylate | -OTs | Boronic acids (Suzuki), Alkenes (Heck), Amines (Buchwald-Hartwig) |

| Aryl Halide | -Br, -I | Boronic acids (Suzuki), Alkenes (Heck), Alkynes (Sonogashira) |

Nucleophilic Addition Reactions Involving the Hydroxyl Moiety

The phenolic hydroxyl group at the 5-position of this compound is a key functional handle for introducing a variety of substituents through nucleophilic addition reactions, primarily O-alkylation and O-acylation.

O-Alkylation: The deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, generates a potent nucleophilic phenoxide. This intermediate readily reacts with a range of electrophiles, including alkyl halides and tosylates, to form the corresponding 5-alkoxyindole derivatives. The choice of base and solvent is crucial to ensure selective O-alkylation over potential N-alkylation, although the Boc group significantly diminishes the nucleophilicity of the indole nitrogen.

O-Acylation: Similarly, O-acylation can be achieved by treating this compound with acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction provides access to 5-acyloxyindole derivatives. The chemoselectivity of O-acylation over N-acylation is generally high due to the electronic effect of the Boc protecting group. d-nb.info In broader contexts of molecules with both hydroxyl and amino groups, acidic conditions can favor O-acylation by protonating the more basic amino group, thereby reducing its nucleophilicity. nih.gov

Interactive Table: Nucleophilic Addition Reactions at the 5-Hydroxyl Group

| Reaction Type | Electrophile | Reagents | Product |

| O-Alkylation | Alkyl Halide (R-X) | Base (e.g., NaH, K₂CO₃) | 5-Alkoxyindole (Indole-O-R) |

| O-Acylation | Acid Chloride (RCOCl) | Base (e.g., Pyridine, Et₃N) | 5-Acyloxyindole (Indole-O-COR) |

| O-Acylation | Acid Anhydride ((RCO)₂O) | Base (e.g., Pyridine, DMAP) | 5-Acyloxyindole (Indole-O-COR) |

Oxidative Coupling Reactions of 5-Hydroxyindole (B134679) Systems

The electron-rich nature of the 5-hydroxyindole scaffold makes it susceptible to oxidative coupling reactions, leading to the formation of dimeric and higher-order oligomeric structures. These reactions can proceed through either homocoupling or heterocoupling pathways.

Homocoupling Pathways

The oxidative homocoupling of N-protected indoles can lead to the formation of 3,3'-biindoles. rsc.org This transformation is often catalyzed by palladium and proceeds via a direct C-H activation mechanism. rsc.org The presence of the N-Boc group can influence the regioselectivity and efficiency of the coupling reaction. The oxidation of 5-hydroxytryptamine (serotonin), the parent compound of this compound, is known to produce dimeric pigments. nih.gov

The reaction mechanism is believed to involve the formation of an indolyl radical or a related reactive intermediate, which then dimerizes. The precise structure of the resulting dimer can vary depending on the reaction conditions and the substitution pattern of the indole ring.

Heterocoupling with Electron-Rich Aromatic Compounds

Oxidative cross-dehydrogenative coupling (CDC) provides a powerful and atom-economical method for forming C-C or C-N bonds between two different C-H or N-H bonds. In the context of this compound, its electron-rich nature makes it a suitable partner for heterocoupling with other electron-rich aromatic compounds, such as phenols and anilines.

These reactions are typically mediated by transition metal catalysts or other oxidizing agents and proceed through the generation of radical or cationic intermediates. The regioselectivity of the coupling is a key challenge and is influenced by the electronic and steric properties of both coupling partners. For instance, the cross-coupling of arenes with azoles under oxidant-free, photo-induced conditions has been reported, highlighting a modern approach to such transformations. nih.gov While specific examples detailing the heterocoupling of this compound with other arenes are not extensively documented, the general principles of cross-dehydrogenative coupling suggest its feasibility.

Applications of N Boc 5 Hydroxyindole As a Synthetic Intermediate

Precursor in the Synthesis of Complex Indole (B1671886) Derivatives

The 5-hydroxyindole (B134679) scaffold is a core component of numerous pharmacologically active agents and natural products. N-Boc-5-hydroxyindole serves as a strategic starting material for the synthesis of these complex derivatives. The Boc group allows for precise chemical manipulation, such as electrophilic substitution, lithiation, and cross-coupling reactions, primarily at the C3, C4, and C6 positions of the indole nucleus.

Furthermore, the hydroxyl group at the C5 position acts as a versatile handle for introducing various substituents. It can be easily converted into ethers, esters, or other functional groups, which is a key step in modifying the parent molecule's properties. For instance, research has demonstrated a convergent approach to synthesizing synthetically useful 3,4-disubstituted 5-hydroxy indoles, a process that relies on a protected indole precursor and concludes with the removal of the N-Boc group. nih.gov This strategy highlights the utility of this compound in building intricate indole structures that would be challenging to assemble otherwise.

| Scaffold Type | Key Synthetic Transformation | Significance |

|---|---|---|

| 3,4-Disubstituted Indoles | Intramolecular Diels-Alder Furan (B31954) (IMDAF) cycloaddition followed by N-Boc deprotection | Core of various bioactive molecules |

| N-Alkoxyindoles | Alkylation of the N-hydroxyindole intermediate | Found in natural products with cytotoxic activity |

| 3-Acylindoles | Friedel-Crafts acylation at the C3 position | Key structural motif in antitubulin agents |

Building Block in Heterocycle Synthesis

The indole nucleus is a privileged structure in medicinal chemistry, and this compound is frequently used as a foundational element for the construction of larger, fused heterocyclic systems. The protected indole can undergo annulation reactions, where additional rings are built onto the indole frame, leading to novel polycyclic structures. These reactions can be directed to different positions of the indole ring, depending on the specific reaction conditions and substrates employed.

For example, indole derivatives are known building blocks for the synthesis of compounds like phthalocyanines, which have applications in materials science. ijpsjournal.com The controlled reactivity of this compound makes it an ideal candidate for multi-step syntheses that aim to incorporate the indole moiety into larger, more complex heterocyclic frameworks with potential biological activity.

Intermediate in Peptide Synthesis

This compound is a crucial intermediate in the field of peptide chemistry, specifically for the incorporation of the non-proteinogenic amino acid 5-hydroxytryptophan (B29612) (5-HTP) into peptide chains. 5-HTP is a naturally occurring amino acid and a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin (B10506).

To incorporate 5-HTP into a peptide using solid-phase peptide synthesis (SPPS), a protected version of the amino acid is required. The synthesis of this building block, N-α-Fmoc-N-in-Boc-L-5-hydroxytryptophan, utilizes an N-Boc protected hydroxyindole derivative as a starting point. The Boc group on the indole nitrogen prevents side reactions during the peptide coupling steps. wikipedia.org The use of Boc protection is a standard and essential strategy in modern peptide synthesis to ensure the correct sequence and integrity of the final peptide. d-nb.inforesearchgate.net

| Compound Name | Role | Key Protecting Group(s) |

|---|---|---|

| This compound | Starting material for amino acid synthesis | Indole Nitrogen: Boc |

| Fmoc-5-hydroxytryptophan(Boc)-OH | Building block for SPPS | α-Amino: Fmoc; Indole Nitrogen: Boc |

| 5-HTP-containing Peptide | Final product | Protecting groups removed post-synthesis |

Reactant for Specific Pharmaceutical Precursors

The structural features of this compound make it an ideal precursor for the synthesis of various targeted pharmaceutical agents. Its protected nitrogen and activated ring system, combined with the functional handle at the C5 position, allow for its transformation into key precursors for different classes of drugs.

Substituted anthranilic acids (2-aminobenzoic acids) are important intermediates in the pharmaceutical and dye industries. ijpsjournal.comnih.gov A modern and efficient method to produce these compounds is through the oxidative cleavage of the C2-C3 double bond of the indole ring. Recent research has demonstrated that this transformation can be achieved using electrochemical methods or various oxidizing agents like hydrogen peroxide.

Starting with this compound, this oxidative cleavage would break open the pyrrole (B145914) ring to yield a substituted N-acyl anthranilic acid derivative. The Boc group would become an N-(tert-butoxycarbonyl) group on the resulting amine, and the hydroxyl group at the original C5 position would remain on the benzene (B151609) ring. This method provides a direct synthetic route from the indole scaffold to highly functionalized anthranilic acids, which are valuable precursors for synthesizing quinazolinones and other pharmaceutically relevant heterocycles.

The 5-hydroxyindole moiety is a key structural component in a class of selective dopamine (B1211576) D2 receptor antagonists. nih.gov These compounds are of interest for the development of new antipsychotic drugs with improved side-effect profiles. Research has shown that analogs based on the 5-hydroxyindole scaffold exhibit high affinity for the D2 receptor and significant selectivity over the D3 and D4 receptor subtypes.

In the synthesis of these antagonists, this compound serves as the starting point. The synthetic route typically involves two key modifications:

Alkylation of the 5-hydroxyl group: This is often done to introduce a methoxy (B1213986) or a fluoroethoxy group, which has been shown to be crucial for binding affinity and selectivity.

Functionalization at the C3 position: A piperidine (B6355638) moiety, another key pharmacophoric element, is attached at the C3 position, often via a Mannich reaction to form a gramine (B1672134) intermediate, followed by substitution.

The N-Boc group is essential in this process to direct the electrophilic substitution to the C3 position and to prevent N-alkylation, ensuring the desired product is formed efficiently.

| Structural Feature | Origin | Role in Pharmacological Activity |

|---|---|---|

| Indole Nucleus | Core scaffold from this compound | Provides the basic framework for ligand binding |

| Substitution at C5-position (e.g., -OCH₃) | Modification of the 5-hydroxyl group | Affects binding affinity and selectivity for D2 vs. D3 receptors |

| Substituted Piperidine at C3-position | Addition to the indole C3 position | Essential for high-affinity binding to the dopamine receptor |

The indole nucleus has also been successfully employed as a scaffold for the development of ligands targeting beta-adrenergic receptors (β-ARs), which are important drug targets for cardiovascular and respiratory diseases. For example, novel classes of potent and highly selective human beta-3 (β3) adrenergic receptor agonists have been developed based on a cyclized indole structure.

While many traditional beta-blockers are based on an aryloxypropanolamine scaffold, the indole ring offers a viable alternative framework. The 5-hydroxyl group of this compound provides a convenient attachment point for synthesizing the ethanolamine (B43304) side chain characteristic of many β-AR ligands. By protecting the indole nitrogen with a Boc group, chemists can selectively perform an O-alkylation at the C5 position with an epoxide-containing reagent (such as epichlorohydrin), followed by reaction with a suitable amine. This sequence constructs the necessary side chain required for interaction with the adrenergic receptor, demonstrating the utility of this compound as a starting point for indole-based β-AR ligands.

Production of PKCθ Inhibitors

Protein Kinase C theta (PKCθ) is a member of the novel PKC subfamily and a key enzyme in T-cell signaling pathways, making it an attractive target for the development of therapeutics for autoimmune diseases and transplant rejection. The synthesis of selective PKCθ inhibitors often involves the construction of complex heterocyclic scaffolds that can fit into the ATP-binding site of the kinase. While direct literature detailing the use of this compound in the synthesis of specific, named PKCθ inhibitors is not extensively available, its structural motifs are present in known kinase inhibitors, and its chemical reactivity lends itself to the synthesis of analogous structures.

The N-Boc protecting group on the indole nitrogen prevents unwanted side reactions, allowing for selective manipulation of other parts of the molecule. The 5-hydroxy group is a key functional handle that can be utilized for various chemical transformations to build the desired inhibitor scaffold. For instance, the hydroxyl group can be alkylated or arylated to introduce substituents that can interact with specific residues in the PKCθ active site.

One potential synthetic strategy involves the O-alkylation of the 5-hydroxy group with a suitable electrophile, followed by deprotection of the Boc group and further functionalization at the indole nitrogen. Alternatively, the 5-hydroxy group can be converted to a triflate, which can then participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce diverse aryl or heteroaryl moieties. These moieties are often crucial for achieving potency and selectivity for PKCθ over other PKC isozymes.

Although a direct synthetic route from this compound to a clinically evaluated PKCθ inhibitor is not prominently documented in publicly accessible research, the core structure is a relevant starting point for the exploration of new chemical entities targeting this kinase. The general strategies for synthesizing functionalized indoles for kinase inhibition are well-established, and this compound fits within this framework as a valuable starting material. nih.govmdpi.comnih.gov

| Reaction Type | Reagents and Conditions | Purpose in PKCθ Inhibitor Synthesis |

| O-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) | Introduction of side chains to interact with the kinase hinge region. |

| O-Arylation | Aryl halide, Catalyst (e.g., CuI), Base | Attachment of aryl groups for improved potency and selectivity. |

| Triflation | Triflic anhydride (B1165640), Pyridine | Activation of the hydroxyl group for cross-coupling reactions. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Formation of biaryl structures to explore hydrophobic pockets. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Introduction of nitrogen-containing substituents for hydrogen bonding. |

Utilization in Combinatorial Chemistry for Structural Diversity

Combinatorial chemistry is a powerful tool in drug discovery for the rapid synthesis of large numbers of diverse compounds, known as chemical libraries. nih.govnih.gov this compound is an excellent scaffold for combinatorial library synthesis due to its two distinct points of diversification: the indole nitrogen (after deprotection) and the 5-hydroxyl group. This allows for the generation of a wide array of structurally diverse molecules from a single starting material. nih.gov

In a typical combinatorial synthesis workflow, this compound can be attached to a solid support, either through the indole nitrogen or the hydroxyl group, often via a suitable linker. nih.gov This solid-phase synthesis approach facilitates the purification process, as excess reagents and byproducts can be easily washed away. nih.gov

Once immobilized, the free functional group can be reacted with a diverse set of building blocks. For example, if the indole is anchored through the nitrogen, the 5-hydroxyl group can be subjected to a variety of reactions, such as etherification with a library of alkyl halides or acylation with a range of carboxylic acids or sulfonyl chlorides. Subsequently, the Boc group can be removed, and the now-free indole nitrogen can be acylated, alkylated, or used in other nitrogen-based chemical transformations with another set of diverse building blocks. This "split-and-pool" or parallel synthesis approach can generate thousands of unique compounds in a relatively short amount of time. nih.gov

The structural diversity generated from an this compound-based library can be further enhanced by employing various modern synthetic methodologies. For instance, after the initial diversification at the 5-position, the indole core itself can be further functionalized at other positions (e.g., C2, C3, C4, C6, C7) through reactions like halogenation followed by cross-coupling, or directed C-H activation.

The resulting libraries of 5-hydroxyindole derivatives can then be screened against a variety of biological targets to identify hit compounds with desired activities. The modular nature of the synthesis allows for the rapid generation of a secondary library around any identified hits to perform structure-activity relationship (SAR) studies and optimize their properties. While specific large-scale combinatorial libraries based solely on this compound are not extensively detailed in the literature, the principles of diversity-oriented synthesis strongly support its utility as a valuable building block for such endeavors. nih.govcam.ac.uk

| Diversification Point | Reaction Type | Example Building Blocks | Resulting Structural Motifs |

| 5-Hydroxyl Group | Etherification | Alkyl halides, Benzyl (B1604629) halides | Ethers with varying chain lengths and aromatic groups. |

| Esterification | Carboxylic acids, Acid chlorides | Esters with diverse acyl groups. | |

| Mitsunobu Reaction | Alcohols | Inverted ethers. | |

| Indole Nitrogen (after deprotection) | Acylation | Acid chlorides, Sulfonyl chlorides | Amides, Sulfonamides. |

| Alkylation | Alkyl halides | N-alkylated indoles. | |

| Arylation | Aryl halides (Buchwald-Hartwig) | N-arylated indoles. |

Medicinal Chemistry and Pharmacological Potential of N Boc 5 Hydroxyindole Derivatives

Design and Synthesis of Bioactive Indole (B1671886) Derivatives

The indole nucleus, particularly the 5-hydroxyindole (B134679) motif, is a cornerstone in drug design due to its unique physicochemical properties and ability to interact with various biological targets. nih.gov The synthesis of derivatives often begins with N-Boc-5-hydroxyindole, which allows for strategic modifications to explore and optimize biological activity.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the 5-hydroxyindole scaffold. By systematically altering substituents on the indole ring, researchers can identify key structural features responsible for biological activity.

For a series of N-substituted 5-hydroxyindole-3-carboxylic acids and esters designed as potential anti-breast cancer agents, SAR analysis revealed several important trends. nih.gov A key finding was that ester derivatives were generally more potent than their corresponding carboxylic acid counterparts. nih.gov For instance, compound 5d , an ester derivative with a 4-methoxy group, was identified as the most potent compound against the MCF-7 breast cancer cell line. nih.govnih.gov

Further SAR studies on 5-hydroxyindole-based EZH2 inhibitors highlighted the importance of the substituent at the N1 position. rsc.org The introduction of different lengths of aliphatic chains was evaluated to determine the optimal distance between the indole core and a basic functional group. rsc.org It was found that compounds with phenethyl, cyclohexyl, or isopropyl groups at the N1 position (compounds L-10 , L-14 , and L-15 , respectively) demonstrated stronger inhibitory activities against the K562 cell line compared to those with benzyl (B1604629) (L-09 ) or phenyl (L-12 ) substituents. rsc.org This indicates that both the size and nature of the N1-substituent are critical for modulating the antiproliferative effects of these derivatives.

Rational Design of N-Substituted 5-Hydroxyindole Carboxylic Acids and Esters

The rational design of novel therapeutic agents often involves leveraging the structures of known bioactive compounds. In one such study, new N-substituted 5-hydroxyindole-3-carboxylic acids and esters were designed using molecular hybridization techniques based on the structures of indomethacin (B1671933), UC-112, and PCA. researchgate.net The design strategy involved replacing the -CH2-COOH group of indomethacin with either a -COOH or -COOEt group and incorporating a 5-OH group on the N-substituted indole core to mimic PCA. nih.govresearchgate.net This approach aimed to combine the beneficial structural features of multiple lead compounds into a single molecular scaffold.

The synthesis of these target molecules was typically achieved in a multi-step process. This process generally involves the synthesis of an enamine, followed by the synthesis of the 5-hydroxyindole carboxylic ester, and finally, a basic ester cleavage to yield the corresponding carboxylic acid if desired. researchgate.net This rational design and synthetic strategy led to the creation of a library of 23 novel 5-hydroxyindole-3-carboxylic acids and their related esters, featuring a variety of linear, cyclic, and primary aromatic amines at the N1 position. nih.govnih.gov

Anticancer Activity and Cytotoxic Effects

Derivatives of the 5-hydroxyindole scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. Research has focused on their ability to inhibit cancer cell growth and their development as targeted inhibitors of specific oncogenic proteins.

Inhibition of Cancer Cell Proliferation (e.g., MCF-7, K562 Cell Lines)

A series of novel N-substituted 5-hydroxyindole-3-carboxylic acids and esters have been synthesized and evaluated for their cytotoxicity against the MCF-7 human breast adenocarcinoma cell line. nih.gov An MTT assay revealed that both acid and ester derivatives exhibited significant cytotoxic effects on MCF-7 cells, while showing low toxicity against normal human dermal fibroblast cells. nih.govnih.gov

Particularly, ester derivatives demonstrated superior potency. nih.gov Compound 5d , an ester featuring a 4-methoxy substitution, emerged as the most potent compound with a half-maximal effective concentration (EC50) of 4.7 µM. nih.govnih.gov Other ester-bearing compounds, 5a and 5l , also showed notable cytotoxicity with EC50 values below 10 µM against the MCF-7 cell line, marking them as promising candidates for further investigation. nih.govnih.gov

In another line of research, 5-hydroxyindole derivatives were investigated for their antiproliferative effects on the K562 cell line, which is derived from a patient with chronic myeloid leukemia. rsc.orgmdpi.com Most of the tested compounds showed antiproliferative activity comparable to the positive control, tazemetostat. rsc.org Compound L-04 was identified as a lead compound, demonstrating an IC50 of 52.6 μM and showing a significant ability to reduce cellular H3K27Me3 levels, which is consistent with the inhibition of K562 cell growth. rsc.orgtandfonline.com

| Compound | Cell Line | Activity (IC50/EC50 µM) | Reference |

|---|---|---|---|

| 5a | MCF-7 | < 10 | nih.gov |

| 5d | MCF-7 | 4.7 | nih.govnih.gov |

| 5l | MCF-7 | < 10 | nih.gov |

| L-04 | K562 | 52.6 | rsc.orgtandfonline.com |

| L-09 | K562 | > 100 | rsc.org |

| L-10 | K562 | 67.8 | rsc.org |

| L-12 | K562 | > 100 | rsc.org |

| L-14 | K562 | 70.3 | rsc.org |

| L-15 | K562 | 65.9 | rsc.org |

Development of EZH2 Inhibitor Pharmacophores

The enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is frequently overexpressed in various cancers, making it a key therapeutic target. rsc.org The 5-hydroxyindole scaffold has been utilized as a starting point for the combinatorial synthesis of compounds containing EZH2 inhibitor pharmacophores. rsc.orgtandfonline.com

Based on the privileged 5-hydroxyindole scaffold and the pyridone moiety pharmacophore common in known EZH2 inhibitors, a novel series of potential EZH2 inhibitors was designed and synthesized. rsc.org The antiproliferative effects of these compounds were evaluated against K562 cells. rsc.org Western blot analysis confirmed that lead compounds, including L-01 , L-02 , L-03 , and L-04 , significantly reduced the levels of cellular H3K27Me3 in K562 cells in a dose-dependent manner. rsc.org This provides clear evidence that these 5-hydroxyindole derivatives can inhibit the EZH2 protein at low molar concentrations, correlating with their observed inhibition of cancer cell growth. rsc.org The findings suggest that compound L-04 , in particular, is a valuable lead compound for designing more potent EZH2 inhibitors. tandfonline.com

Neuropharmacological Applications

The 5-hydroxyindole core is synonymous with neuropharmacology, as it is the foundational structure of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). nih.gov This inherent biological relevance has spurred investigation into 5-hydroxyindole derivatives for various neurological and psychiatric disorders.

The serotonin system is a major target for drugs used to treat a wide range of conditions, including depression, anxiety, and schizophrenia. nih.gov The 5-HT receptors, particularly the 5-HT1A and 5-HT2A subtypes, are involved in regulating mood, cognition, and memory. nih.gov The structural similarity of 5-hydroxyindole derivatives to serotonin makes them prime candidates for development as ligands for these receptors. nih.gov

In the context of neurodegenerative diseases such as Alzheimer's, indole derivatives are being actively explored as multifunctional agents. rsc.org Research has focused on designing indole-based compounds that can act as cholinesterase inhibitors, which is a key strategy for managing Alzheimer's symptoms. nih.gov Furthermore, the 5-hydroxyindole scaffold itself is present in molecules that have shown neuroprotective properties. Recent studies have identified 5-hydroxyindole and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), as suppressors of ferroptosis, a form of regulated cell death implicated in the pathology of Alzheimer's and Parkinson's diseases. nih.gov This suggests that derivatives built upon the 5-hydroxyindole framework may offer therapeutic potential for conditions involving neuronal loss. nih.gov

Derivatives Targeting Serotonin Receptors (e.g., 5-HT3 Receptor Modulation)

The 5-hydroxyindole framework is a key component in many ligands that interact with serotonin (5-hydroxytryptamine, 5-HT) receptors. While this compound is primarily a synthetic intermediate, its deprotected core is found in molecules designed to modulate serotonergic activity. The 5-HT3 receptor, a ligand-gated ion channel, is a particularly important target for compounds derived from this scaffold. Antagonists of the 5-HT3 receptor are used clinically to manage nausea and vomiting, particularly that induced by chemotherapy.

Research into conformationally restricted fused imidazole (B134444) derivatives has yielded potent 5-HT3 receptor antagonists. For instance, N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide was found to be approximately ten times more potent than the established drug ondansetron (B39145) in a preclinical model. nih.gov Structure-activity relationship (SAR) studies of these complex indole-based derivatives suggest that the specific orientation of the imidazole ring relative to the planar aminocarbonyl part is crucial for high-affinity binding to the receptor. nih.gov Other modifications to the indole core, such as the synthesis of 9-methyl-2,3,4,9-tetrahydrothiopyrano[2,3-b]indol-4-one derivatives, have also produced highly potent 5-HT3 antagonists. One such derivative, the 5-ethyl-4-imidazolyl variant, was 79 times more potent than ondansetron in a reflex test in rats. ebi.ac.uk

While the 5-HT3 receptor is a major focus, derivatives of the 5-hydroxyindole scaffold have also been explored for their activity at other serotonin receptor subtypes. For example, certain 5-hydroxy-indole derivatives synthesized through carboxymethylation of the hydroxyl group have shown a preferential affinity for 5-HT1B binding sites over 5-HT1A and 5-HT1C sites. acs.org

| Compound Class | Specific Derivative | Target Receptor | Observed Activity | Reference |

|---|---|---|---|---|

| Tetrahydrothiopyrano[2,3-b]indol-4-ones | 5-ethyl-4-imidazolyl derivative (4d) | 5-HT3 | ID50 = 0.048 µg/kg (in vivo B.J. reflex test); 79x more potent than ondansetron | ebi.ac.uk |

| Tetrahydrothiopyrano[2,3-b]indol-4-ones | 5-methyl-4-imidazolyl derivative (4c) | 5-HT3 | IC50 = 0.0062 µM (in vitro colonic contraction); 126x more potent than ondansetron | ebi.ac.uk |

| Fused Imidazole Derivatives | N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide | 5-HT3 | ID50 = 0.32 µg/kg (in vivo B.J. reflex test); ~10x more potent than ondansetron | nih.gov |

| Carboxymethylated 5-Hydroxy-indoles | Serotonin-O-carboxy-methyl-glycyl-tyrosinamide (S-CM-GTNH2) | 5-HT1B | IC50 = 22.4 nM; Preferential affinity for 5-HT1B vs. 5-HT1A/1C | acs.org |

Agents Influencing Serotonin Transport

The serotonin transporter (SERT) is a crucial protein that regulates serotonergic signaling by reabsorbing serotonin from the synaptic cleft. It is the primary target for a major class of antidepressant medications known as selective serotonin reuptake inhibitors (SSRIs). The indole nucleus, central to the this compound structure, is a feature of various compounds designed to inhibit SERT.

In the search for new 5-HT uptake inhibitors, series of indole derivatives have been synthesized and evaluated. Potent and selective inhibitors were identified among compounds featuring a 3-[(4-piperidinyl)methyl]indole moiety. For example, N-substitution of 5-fluoro-3-[(4-piperidinyl)methyl]indole with a two-carbon chain linked to specific heterocyclic systems resulted in compounds with high affinity for the SERT binding site. One such compound, a complex thiadiazolo[4,3,2-ij]quinoline derivative, demonstrated in vivo activity comparable to the widely prescribed SSRI, fluoxetine. chemspider.com These findings underscore the utility of the substituted indole scaffold, accessible from precursors like this compound, in the development of novel CNS agents.

Investigational Therapeutic Areas

Histamine-3 Receptor Inverse Agonists for Metabolic Diseases

The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor predominantly expressed in the central nervous system that regulates the release of histamine and other neurotransmitters. Blockade of this receptor by inverse agonists has been investigated as a potential therapeutic strategy for metabolic diseases like obesity, as it can increase histamine release, which in turn stimulates H1 receptors known to suppress food intake. acs.orgnih.gov

The 5-hydroxyindole-2-carboxylic acid amide scaffold has emerged as a promising foundation for a novel class of H3R inverse agonists. nih.govresearchgate.net Extensive structure-activity relationship studies have led to the identification of potent and selective compounds. For example, replacing a linear alkyl chain with a more rigid piperidine (B6355638) ring was found to improve binding affinity by over tenfold. acs.org This research culminated in the development of specific derivatives, such as (4,4-difluoropiperidin-1-yl)[1-isopropyl-5-(1-isopropylpiperidin-4-yloxy)-1H-indol-2-yl]methanone, which not only showed high affinity for the H3 receptor but also demonstrated efficacy in animal models by reducing food intake in diet-induced obese rats. ebi.ac.ukacs.org

| Compound | Target | Activity (Ki) | Functional Assay (EC50) | Reference |

|---|---|---|---|---|

| Compound 20 (Amide derivative) | Human H3R | - | 54 nM | acs.org |

| Compound 25 (Piperidine derivative) | Human H3R | 7 nM | - | acs.org |

| Compound 36 ((4,4-difluoropiperidin-1-yl)[1-isopropyl-5-(1-isopropylpiperidin-4-yloxy)-1H-indol-2-yl]methanone) | Human H3R | 1 nM | - | ebi.ac.uk |

N-Hydroxyindole Motifs in Antibiotic Structures (e.g., Nocathiacin I)

The indole ring is a privileged scaffold found in numerous natural products with diverse biological activities, including antibiotic effects. A particularly interesting modification is the N-hydroxyindole moiety, which is a key structural feature of the nocathiacin class of antibiotics. nih.gov Nocathiacins are complex thiazolyl peptide antibiotics isolated from Nocardia species. nih.gov

Nocathiacin I, the prototype of this class, contains an N-hydroxyindole group and exhibits potent in vitro and in vivo activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. nih.govnih.gov These antibiotics function by inhibiting bacterial protein synthesis. nih.gov The presence of the N-hydroxyindole scaffold in Nocathiacin I, as well as the related Nocathiacins III and IV, highlights its importance for the antibacterial activity of this family of natural products and suggests that it is a valuable motif for the development of new anti-infective agents. nih.gov

Role in Tryptophan Metabolism and Derivatives

The 5-hydroxyindole scaffold, the core of this compound, is intrinsically linked to the metabolism of the essential amino acid L-tryptophan. In biological systems, tryptophan is the primary precursor for the synthesis of serotonin (5-hydroxytryptamine). This conversion is a two-step process initiated by the enzyme tryptophan hydroxylase, which hydroxylates tryptophan at the 5-position of the indole ring to form 5-hydroxytryptophan (B29612). This intermediate is then decarboxylated to yield serotonin.

Therefore, 5-hydroxyindole-containing compounds are central to neurobiology and physiology. The use of this compound in chemical synthesis allows for the creation of a wide variety of derivatives that can probe, mimic, or interfere with the pathways and signaling of natural tryptophan metabolites. By providing a stable yet versatile platform, this compound enables the exploration of analogues of serotonin and other related endogenous molecules, facilitating the development of new pharmacological tools and potential therapeutic agents that can interact with the complex machinery of tryptophan metabolism and its downstream signaling pathways.

Advanced Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of the 5-hydroxyindole (B134679) core is a subject of ongoing research, with a significant focus on improving efficiency and sustainability. The Nenitzescu indole (B1671886) synthesis, a classic method for producing 5-hydroxyindoles, has seen modern advancements through the use of mild Lewis acids and environmentally friendly solvents. cnr.it Research has demonstrated that zinc, iron, and magnesium salts can effectively catalyze the Nenitzescu reaction in cyclopentyl methyl ether (CPME) at room temperature, offering a greener alternative to traditional halogenated solvents. cnr.it This approach not only provides fair to good yields but also features a straightforward workup and excellent solvent recycling potential. cnr.it

Transition metal catalysis, particularly with palladium, has also emerged as a powerful tool for constructing complex indole structures. mdpi.comrsc.org Efficient protocols have been developed for the synthesis of 5,10-dihydroindolo[3,2-b]indoles through a two-step strategy involving site-selective Pd-catalyzed cross-coupling reactions. rsc.org Furthermore, cobalt(III)-catalyzed indolization reactions with Boc-arylhydrazines have shown promise, highlighting the role of the Boc protecting group in stabilizing reaction intermediates. mdpi.com The development of enantioselective catalytic indolization strategies is another critical area, aiming to produce chiral indoles with high stereocontrol. snnu.edu.cn

Exploration of Electrochemical Labeling Techniques for Biological Conjugation

The site-specific modification of proteins is a powerful tool in chemical biology. Electrochemical methods are gaining traction for their precision and mild reaction conditions. nih.govnih.gov A novel technique, termed electrochemical labeling of hydroxyindoles with chemoselectivity (eCLIC), utilizes the 5-hydroxyindole moiety for site-specific protein labeling. nih.govnih.gov This method involves the electrochemical oxidation of a 5-hydroxytryptophan (B29612) (5HTP) residue, which has been genetically incorporated into a protein. nih.govnih.gov The oxidized 5HTP then reacts with aromatic amines to form stable conjugates. nih.govnih.gov

The eCLIC methodology offers several advantages over traditional labeling techniques. It allows for the precise labeling of full-length proteins, including antibodies, under gentle conditions. nih.govnih.gov Furthermore, it is compatible with other bioorthogonal reactions, such as click chemistry, enabling dual labeling of proteins at different sites. nih.gov This approach provides a versatile platform for creating complex biomolecular conjugates for various applications in research and therapeutics. thermofisher.comcytometry.me

Engineering of Biocatalytic Pathways for Hydroxylated Indole Production

Biocatalysis presents a green and highly selective alternative to chemical synthesis for producing hydroxylated indoles. nih.govnih.gov Enzymes, such as flavin-dependent monooxygenases (FDMOs) and cytochrome P450s, are capable of catalyzing the specific hydroxylation of indole substrates. nih.govnih.govresearchgate.net Researchers are actively exploring and engineering these biocatalytic pathways to enhance their efficiency and substrate scope. nih.gov

One strategy involves creating and screening libraries of FDMOs to identify enzymes with novel oxidative capabilities. nih.gov This approach has led to the discovery of biocatalysts for the chemo- and stereoselective oxidation of 2-arylindoles. nih.gov In vivo, the hydroxylation of indole is a key step in the metabolic pathway of tryptophan, where cytochrome P450 enzymes in the liver convert indole to indoxyl (3-hydroxyindole). researchgate.net Understanding these natural pathways provides a blueprint for engineering microorganisms to produce valuable hydroxylated indole compounds. The development of artificial mini-enzymes containing manganese has also shown potential for the selective C3 hydroxylation of indole. acs.org

Computational Chemistry and Molecular Modeling for Predictive Studies

Computational chemistry and molecular modeling are indispensable tools for understanding the properties and reactivity of N-Boc-5-hydroxyindole and its derivatives. nih.govresearchgate.net These methods allow for the prediction of various physicochemical and pharmacokinetic properties, aiding in the design of new drug candidates. frontiersin.orgnih.gov

Quantum mechanics/molecular mechanics (QM/MM) approaches and time-dependent density functional theory (TDDFT) have been employed to investigate the electronic structure and spectroscopic properties of 5-hydroxyindole. nih.govresearchgate.net These studies have provided insights into its absorption and emission spectra in different environments, which is crucial for its use as a fluorescent probe. nih.gov Furthermore, computational tools are used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify molecules with favorable drug-like characteristics early in the discovery process. frontiersin.orgnih.gov

Expansion of Structure-Activity Relationship (SAR) Studies in Drug Discovery

The 5-hydroxyindole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these molecules. By systematically modifying the structure of this compound derivatives and evaluating their biological activity, researchers can identify key structural features responsible for their pharmacological effects. nih.govresearchgate.netnih.gov

For instance, SAR studies on indole-based compounds have led to the discovery of potent inhibitors of HIV-1 fusion by targeting the gp41 glycoprotein. nih.gov These studies have defined the role of molecular shape, contact surface area, and amphipathicity in determining inhibitory activity. nih.gov In another example, the synthesis and evaluation of oxazolidinone hydroxamic acid derivatives have identified potent 5-lipoxygenase inhibitors with potential as anti-inflammatory agents. nih.gov The insights gained from SAR studies guide the rational design of new and more effective therapeutic agents.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact. unibo.itunigoa.ac.insemanticscholar.orgmdpi.com This involves the use of environmentally benign solvents, catalysts, and reaction conditions. cnr.it

As mentioned earlier, the use of cyclopentyl methyl ether (CPME) as a solvent in the Nenitzescu synthesis is a prime example of a greener approach. cnr.it Other green chemistry strategies include the development of one-pot, multi-component reactions that reduce the number of synthetic steps and waste generation. semanticscholar.org Mechanochemical methods, such as ball milling, are also being explored for the solvent-free synthesis of indole derivatives. unigoa.ac.in These approaches not only reduce the environmental footprint of chemical synthesis but can also lead to improved efficiency and cost-effectiveness. The overarching goal is to develop sustainable synthetic routes that are both economically viable and environmentally responsible. mdpi.com

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-Boc-5-Hydroxyindole with high purity, and how can competing side reactions be minimized?

- Methodological Answer : The synthesis typically involves protecting the hydroxyl group at position 5 of indole using a tert-butoxycarbonyl (Boc) group. Key steps include:

- Substrate Preparation : Start with 5-hydroxyindole, ensuring anhydrous conditions to prevent premature deprotection .

- Boc Protection : Use Boc anhydride in the presence of a base (e.g., DMAP or triethylamine) at 0–5°C to avoid over-alkylation or dimerization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Monitor purity via HPLC or TLC, referencing melting points (106–108°C) and spectral data (e.g., NMR: δ 1.45 ppm for Boc-CH) .

- Common Pitfalls : Competing N-alkylation or oxidation of the indole ring can occur if temperature or stoichiometry is poorly controlled.

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer :

- Spectroscopy :

- NMR : Look for the absence of hydroxyl proton (δ ~5 ppm) post-Boc protection and presence of tert-butyl protons (δ 1.45 ppm) .

- IR Spectroscopy : Confirm Boc C=O stretch at ~1680–1720 cm and absence of free -OH stretch (~3200 cm) .

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 234.1 (CHNO) .

- Melting Point : Compare observed mp (106–108°C) with literature values to detect impurities .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of this compound be addressed in cross-coupling reactions?

- Methodological Answer :

- Electrophilic Aromatic Substitution : The Boc group directs reactivity to the indole’s C3 position due to electron-donating effects. For C2 functionalization, use palladium-catalyzed C–H activation with directing groups (e.g., pyridine or pyrimidine auxiliaries) .

- Contradiction Analysis : If competing C3/C2 products arise, vary ligands (e.g., XPhos vs. SPhos) to modulate steric and electronic effects. Validate selectivity via NMR or X-ray crystallography .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Experimental Design :

- Control Groups : Include unprotected 5-hydroxyindole analogs to isolate Boc-specific effects .

- Dose-Response Curves : Test derivatives across concentrations (1 nM–100 µM) to identify non-linear effects or toxicity thresholds .

- Data Reconciliation : Discrepancies in IC values may arise from assay conditions (e.g., serum protein binding in cell-based vs. enzyme assays). Use orthogonal assays (e.g., SPR and fluorescence polarization) to validate binding affinities .

Q. How can computational modeling guide the design of this compound-based inhibitors?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding poses of Boc-protected derivatives in target enzymes (e.g., kinases). Prioritize compounds with ΔG < -8 kcal/mol .

- MD Simulations : Run 100-ns simulations to assess Boc group stability in hydrophobic binding pockets. Compare RMSD values (<2 Å) to experimental crystallographic data .

- Contradiction Management : If simulations conflict with wet-lab data, re-parameterize force fields or validate protonation states of active-site residues .

Data Analysis and Reproducibility

Q. What are best practices for reproducing synthetic yields of this compound across laboratories?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.